3-(Prop-2-yn-1-yl)piperidine-2,6-dione
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Overview
Description
3-(Prop-2-yn-1-yl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring with a prop-2-yn-1-yl substituent at the 3-position and two keto groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)piperidine-2,6-dione can be achieved through a multi-step process. One efficient method involves the use of acetates and acrylamides as starting materials. The reaction proceeds via Michael addition followed by intramolecular nucleophilic substitution, promoted by potassium tert-butoxide. This method is notable for its functional group tolerance and can be performed under solvent-free conditions, yielding the desired product in good quantities .
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up to the kilo level. The process involves the same fundamental steps but is optimized for larger quantities, ensuring high yield and purity. The method’s robustness allows for the production of significant amounts of this compound, making it suitable for further applications in drug development and other industries .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the keto groups, leading to different derivatives.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in synthetic chemistry and drug development .
Scientific Research Applications
3-(Prop-2-yn-1-yl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is a core structure in the development of drugs, particularly those targeting specific proteins or enzymes.
Mechanism of Action
The mechanism by which 3-(Prop-2-yn-1-yl)piperidine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,6-dione: Lacks the prop-2-yn-1-yl substituent but shares the core structure.
3-(Prop-2-yn-1-yl)piperidine: Similar structure but without the keto groups at the 2 and 6 positions.
Uniqueness
3-(Prop-2-yn-1-yl)piperidine-2,6-dione is unique due to the presence of both the prop-2-yn-1-yl group and the keto groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in synthetic chemistry and a valuable compound in drug development .
Properties
IUPAC Name |
3-prop-2-ynylpiperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h1,6H,3-5H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMLJRJZWPYOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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